molecular formula C10H10N2O3S B1526858 Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate CAS No. 1249854-25-8

Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate

Cat. No. B1526858
M. Wt: 238.27 g/mol
InChI Key: OIZCQZBBMPYVLN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate (ETC) is a recently developed synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a member of the oxazole family of compounds, and is known to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has been studied for its potential applications in scientific research and laboratory experiments. It has been found to have potential applications in the fields of biotechnology and drug discovery, as it has been shown to modulate the activity of various enzymes and proteins. In addition, it has been studied for its potential use in the development of new drugs and therapeutic agents. Furthermore, Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism Of Action

The exact mechanism of action of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate is still under investigation. However, it is believed that it works by binding to specific proteins and enzymes, altering their activity and thus affecting the biochemical pathways in which they are involved. It is also believed to have an effect on the expression of certain genes, as well as on the activity of certain signaling pathways.

Biochemical And Physiological Effects

Studies have shown that Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, as well as to affect the expression of certain genes and the activity of certain signaling pathways. In addition, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages And Limitations For Lab Experiments

Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the study of Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate. For example, further research could be conducted to explore its potential applications in drug discovery and the development of new materials. In addition, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use in the development of new therapeutic agents and treatments for various diseases.

properties

IUPAC Name

ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-14-10(13)7-8(15-4-11-7)9-6(2)12-5-16-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCQZBBMPYVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=C(N=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 3
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 4
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 5
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole-4-carboxylate

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